molecular formula C18H19F3N6O2 B1680475 Sabiporide CAS No. 324758-66-9

Sabiporide

Cat. No.: B1680475
CAS No.: 324758-66-9
M. Wt: 408.4 g/mol
InChI Key: SRRHGTUDJFMQIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sabiporide, also known as BIIB 722CL, is a NHE-1 inhibitor and a cardioprotective agent.

Biological Activity

Sabiporide, a selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), has garnered attention for its potential therapeutic applications in various medical conditions, particularly in cardiovascular and neurological contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, experimental findings, and clinical implications.

This compound functions primarily by inhibiting the Na+/H+ exchanger, which plays a critical role in maintaining cellular pH and volume. By blocking NHE1, this compound can help mitigate cellular injury during ischemic events and metabolic acidosis. This inhibition leads to decreased intracellular sodium levels and reduced cellular swelling, thereby enhancing cell survival under stress conditions.

Cardiovascular Effects

Research indicates that this compound has significant cardiovascular benefits, particularly in models of metabolic acidosis and ischemia:

  • Improvement in Cardiac Function : In a study involving anesthetized pigs subjected to hemorrhage-induced hypovolemia followed by lactic acid infusion, this compound administration (3 mg/kg) resulted in:
    • A 51% improvement in cardiac output.
    • A 38% reduction in pulmonary artery pressure (PAP).
    • A 67% decrease in pulmonary vascular resistance (PVR).
    • Enhanced mixed venous blood oxygen saturation from 28% to 55% .
  • Reduction of Inflammatory Response : this compound treatment significantly lowered plasma levels of inflammatory markers such as TNF-α (33% reduction), IL-6 (63% reduction), and troponin-I (54% reduction) during acute metabolic acidosis .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties, particularly concerning ischemic stroke:

  • Blood-Brain Barrier Protection : In a study examining the effects of this compound on blood-brain barrier dysfunction following ischemia/hypoxia, it was found that the compound could protect against barrier disruption. This suggests potential therapeutic benefits for brain injuries associated with strokes .
  • Reduction of Neuronal Death : this compound has demonstrated efficacy in reducing neuronal cell death during ischemic conditions. It was shown to attenuate damage in both in vitro and in vivo models of ischemia .

Case Studies and Research Findings

Several key studies illustrate the biological activity of this compound:

StudyModelFindings
Park et al. (2010)Ischemia/HypoxiaDemonstrated protective effects on blood-brain barrier integrity and reduced neuronal death .
Lin et al. (2014)Metabolic AcidosisShowed significant improvements in cardiovascular function and reduced inflammatory markers post-treatment with this compound .
Zhang et al. (2013)Myocardial IschemiaInvestigated dose-response effects on arrhythmias and myocardial infarction, indicating protective cardiac effects .

Properties

CAS No.

324758-66-9

Molecular Formula

C18H19F3N6O2

Molecular Weight

408.4 g/mol

IUPAC Name

N-(diaminomethylidene)-4-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H19F3N6O2/c19-18(20,21)12-10-11(15(28)25-17(22)23)3-4-14(12)26-6-8-27(9-7-26)16(29)13-2-1-5-24-13/h1-5,10,24H,6-9H2,(H4,22,23,25,28)

InChI Key

SRRHGTUDJFMQIV-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)N=C(N)N)C(F)(F)F)C(=O)C3=CC=CN3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIIB 722
BIIB-722
BIIB722
sabiporide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sabiporide
Reactant of Route 2
Reactant of Route 2
Sabiporide
Reactant of Route 3
Reactant of Route 3
Sabiporide
Reactant of Route 4
Reactant of Route 4
Sabiporide
Reactant of Route 5
Reactant of Route 5
Sabiporide
Reactant of Route 6
Reactant of Route 6
Sabiporide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.